2,3-dihydroxybenzoyl Chloride
Description
Overview of 2,3-Dihydroxybenzoyl Chloride as a Synthetic Intermediate
The primary application of this compound in academic research is as a synthetic intermediate. Its acyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, facilitating acylation reactions. This allows for the covalent attachment of the 2,3-dihydroxybenzoyl group to various molecular scaffolds, leading to the formation of amides, esters, and thioesters, respectively.
This reactivity is harnessed in the synthesis of a diverse range of organic compounds. For instance, it is a key reagent in the preparation of complex molecules with specific biological or material properties. Research has shown its use in synthesizing potential pharmaceuticals, agrochemicals, and specialized dyes. A significant area of application is in the synthesis of siderophore analogues. Siderophores are compounds produced by microorganisms to chelate iron, and the 2,3-dihydroxybenzoyl unit is a common structural motif in many of them, such as enterobactin (B1671361). nih.govfrontiersin.org Researchers have used this compound (or its protected precursors like 2,3-dimethoxybenzoyl chloride) to synthesize mimics of these natural iron-chelating agents, such as N,N',N''-tris(2,3-dihydroxybenzoyl)-1,1,1-tris-(aminomethyl)ethane. researchgate.netresearchgate.net
Furthermore, it has been employed in the synthesis of pharmacologically active compounds, including derivatives of dihydroxybenzoic acid that exhibit inhibitory effects on platelet aggregation. google.com These syntheses often involve the condensation of the acyl chloride with an appropriate amine or alcohol to form the desired amide or ester linkage. nih.gov
Significance of the Catechol and Acyl Chloride Functionalities in Chemical Research
The chemical utility of this compound is dictated by its two key functional groups: the catechol unit and the acyl chloride.
The catechol group , consisting of two adjacent hydroxyl groups on the benzene (B151609) ring, is of immense importance. Upon deprotonation, this moiety becomes a powerful bidentate chelating agent, capable of forming highly stable complexes with a variety of metal ions, most notably iron(III) (Fe³⁺). wikipedia.org This strong binding affinity is the basis for the iron-scavenging ability of natural siderophores like enterobactin and has driven extensive research into synthetic analogues for potential therapeutic applications in iron-overload disorders. frontiersin.orgwikipedia.org The catechol unit is also crucial in materials science, where its adhesive properties and ability to bind to surfaces like titanium dioxide have been exploited in the development of dyes, surface coatings, and primers. google.com
The acyl chloride group provides the molecule with its high reactivity as an acylating agent. It is an excellent electrophile, readily undergoing nucleophilic acyl substitution. This allows for the efficient and often high-yield introduction of the 2,3-dihydroxybenzoyl (catechol) functionality onto a wide range of substrates under relatively mild conditions. This reactivity is fundamental to its role as a synthetic intermediate, enabling chemists to build complex molecules that incorporate the desirable metal-chelating or adhesive properties of the catechol group. nih.gov
Historical Development of Synthetic Routes and Structural Elucidation
The synthesis of this compound has been approached through established organic chemistry methods. The most common route involves the direct chlorination of its corresponding carboxylic acid, 2,3-dihydroxybenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The reaction requires careful management of conditions due to the presence of the two reactive hydroxyl groups on the catechol ring, which can lead to undesired side reactions. To mitigate this, syntheses are often performed under anhydrous conditions, and sometimes the hydroxyl groups are protected prior to the chlorination step. For example, 2,3-dimethoxybenzoyl chloride is a common precursor where the hydroxyls are protected as methyl ethers. thieme-connect.com The protecting groups can then be removed in a subsequent step, often using reagents like boron tribromide (BBr₃), to yield the final catechol-containing product after it has been coupled to the desired scaffold. researchgate.net
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure. researchgate.netscielo.bracs.org IR spectroscopy can verify the presence of the carbonyl group of the acyl chloride and the hydroxyl groups. NMR spectroscopy provides detailed information about the arrangement of protons and carbons in the molecule, confirming the substitution pattern on the aromatic ring. Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the structure. For more complex structures derived from this compound, such as metal-organic frameworks, X-ray crystallography has been used to definitively determine the three-dimensional structure and binding modes.
Scope of Academic Research in Synthetic, Coordination, and Materials Chemistry
The unique combination of a reactive acylating group and a strong metal-chelating catechol unit makes this compound a valuable tool across multiple chemical disciplines.
In Synthetic Chemistry , it serves as a critical building block for constructing molecules with targeted functions. Its use extends from the synthesis of bioactive compounds and potential drug candidates, such as inhibitors for HIV-1 integrase, to the creation of complex natural product analogues like those of enterobactin. researchgate.netnih.gov
In Coordination Chemistry , the compound is primarily used to synthesize ligands for studying metal complexes. The resulting 2,3-dihydroxybenzamide (B143552) ligands form exceptionally stable complexes with high-valent metal ions like Fe(III), V(V), and Pu(IV). udel.eduduke.edu This has led to a major research focus on developing specific sequestering agents for these metals, with applications ranging from medicinal chemistry (e.g., iron chelation therapy) to environmental remediation. udel.edu
In Materials Chemistry , the catechol moiety, introduced via this compound, is exploited for its strong binding and adhesive properties. A notable application is in the construction of Metal-Organic Frameworks (MOFs). rroij.com In this context, the dihydroxybenzoyl unit can act as the organic linker that connects metal nodes, creating porous, crystalline materials. researchgate.netrsc.org Research has shown that MOFs synthesized using linkers derived from this compound can exhibit interesting properties, such as luminescence, making them candidates for use in chemical sensors.
Table 2: Summary of Research Applications
| Research Area | Application of this compound | Key Findings |
| Synthetic Chemistry | Reagent for synthesizing siderophore analogues | Enables creation of complex iron-chelating agents mimicking natural compounds like enterobactin. frontiersin.orgresearchgate.net |
| Coordination Chemistry | Precursor for multidentate ligands | Forms highly stable complexes with metal ions like Fe(III) and V(V) for chelation studies. udel.edu |
| Materials Chemistry | Building block for Metal-Organic Frameworks (MOFs) | Used as an organic linker to create luminescent MOFs with potential for sensor applications. |
| Medicinal Chemistry | Intermediate for pharmacologically active agents | Used to synthesize derivatives with activities such as platelet aggregation inhibition and enzyme inhibition. google.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPHBHAREGILHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473056 | |
| Record name | BENZOYL CHLORIDE, 2,3-DIHYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66168-85-2 | |
| Record name | BENZOYL CHLORIDE, 2,3-DIHYDROXY- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dihydroxybenzoyl Chloride
Chlorination of 2,3-Dihydroxybenzoic Acid
The primary route to 2,3-dihydroxybenzoyl chloride involves the direct chlorination of its corresponding carboxylic acid, 2,3-dihydroxybenzoic acid. This transformation is typically accomplished using standard chlorinating agents.
Utilization of Thionyl Chloride and Phosphorus Trichloride (B1173362) as Chlorinating Agents
The conversion of 2,3-dihydroxybenzoic acid to its acyl chloride derivative is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). These reagents are effective in replacing the hydroxyl group of the carboxylic acid with a chlorine atom. The reaction to form this compound is a key step in the synthesis of various more complex molecules, including enzyme inhibitors and receptor ligands. For instance, the preparation of the acyl chloride is a standard protocol in the synthesis of Mecam, where it is used to acylate protected aminoethyl derivatives. smolecule.com
Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., Dichloromethane (B109758), Chloroform), and Reflux Techniques
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The reaction is often performed under reflux conditions. The choice of solvent is important, with dichloromethane and chloroform (B151607) being commonly used. The process generally involves dissolving 2,3-dihydroxybenzoic acid in one of these anhydrous solvents, followed by the slow addition of the chlorinating agent. The reaction mixture is then heated. Temperature control is critical; for example, when using thionyl chloride, temperatures are often maintained between 60-80°C for 2-4 hours to ensure complete conversion. smolecule.com Higher temperatures can risk the unwanted chlorination of the phenolic hydroxyl groups. Catalytic amounts of dimethylformamide (DMF) can be used to accelerate the reaction.
Control of Stoichiometry and Reagent Addition Rates
Careful control of the stoichiometry of the reactants is necessary to prevent side reactions, particularly the esterification or self-condensation of the starting material due to the presence of the hydroxyl groups. Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride product. smolecule.com The slow addition of the chlorinating agent to the dissolved 2,3-dihydroxybenzoic acid is a standard procedure to manage the reaction rate and temperature. A molar ratio of 1:3 of the benzoic acid to thionyl chloride is often employed to minimize residual starting material.
Table 1: Reaction Parameters for the Chlorination of 2,3-Dihydroxybenzoic Acid
| Parameter | Condition | Rationale |
| Chlorinating Agents | Thionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃) | Effective for converting carboxylic acids to acyl chlorides. |
| Solvents | Dichloromethane, Chloroform | Anhydrous solvents that dissolve the starting material. |
| Temperature | 60-80°C | Promotes the reaction while minimizing side reactions. smolecule.com |
| Reaction Time | 2-4 hours | Ensures complete conversion of the starting material. smolecule.com |
| **Stoichiometry (Acid:SOCl₂) ** | 1:3 | Minimizes residual starting material and side reactions. |
| Catalyst | Dimethylformamide (DMF) | Accelerates the rate of acyl chloride formation. |
Alternative Synthetic Approaches and Protective Group Strategies
Due to the reactivity of the hydroxyl groups on the aromatic ring, which can lead to undesired side reactions, alternative synthetic strategies often employ protective groups. A common approach involves protecting the hydroxyl groups of 2,3-dihydroxybenzoic acid before the chlorination step. For example, the hydroxyl groups can be converted to benzyl (B1604629) ethers. This protected intermediate, 2,3-dibenzyloxybenzoic acid, can then be treated with a chlorinating agent like thionyl chloride to form 2,3-dibenzyloxybenzoyl chloride. rsc.orgnih.gov Following the desired reaction with the acyl chloride, the benzyl protective groups can be removed by catalytic hydrogenation to regenerate the dihydroxy functionality. nih.gov Another approach involves using the methoxy-protected analogue, 2,3-dimethoxybenzoic acid, which can be converted to 2,3-dimethoxybenzoyl chloride with thionyl chloride. thieme-connect.comescholarship.org The methoxy (B1213986) groups can later be cleaved if the dihydroxy compound is the final target. The use of protective groups is a key strategy in multi-step syntheses to ensure the selective reaction of the carboxylic acid moiety. organic-chemistry.org
Table 2: Protective Group Strategies in the Synthesis of this compound Derivatives
| Protective Group | Protected Intermediate | Deprotection Method |
| Benzyl | 2,3-Dibenzyloxybenzoyl chloride | Catalytic Hydrogenation |
| Methyl | 2,3-Dimethoxybenzoyl chloride | Demethylation agents |
Challenges and Refinements in Structural Assignment from Early Synthetic Studies
Historically, the synthesis and structural confirmation of dihydroxybenzoyl derivatives have presented challenges. For example, in the case of the related siderophore petrobactin (B1249178), the initial structural assignment indicated the presence of 2,3-dihydroxybenzoyl moieties. asm.org However, subsequent total synthesis of both the 2,3- and 3,4-dihydroxybenzoyl compounds definitively established that petrobactin actually contains the 3,4-dihydroxybenzoyl isomer. asm.org This highlights the importance of rigorous analytical methods and total synthesis in the unambiguous structural determination of complex molecules derived from dihydroxybenzoic acids. The synthesis of impure compounds in early studies sometimes led to difficulties in isolation, purification, and subsequent biological testing, underscoring the need for refined synthetic and purification protocols. acs.org
Reactivity and Reaction Mechanisms of 2,3 Dihydroxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary reaction pathway for 2,3-dihydroxybenzoyl chloride is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile. The presence of two hydroxyl groups on the benzene (B151609) ring increases the electron density of the aromatic system, which can influence the reactivity of the acyl chloride group.
Aminolysis: Synthesis of N-(2,3-Dihydroxybenzoyl) Amides
The reaction of this compound with primary or secondary amines leads to the formation of N-(2,3-dihydroxybenzoyl) amides. This reaction, known as aminolysis, proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion results in the formation of the corresponding amide. For instance, the reaction with various amines can yield a range of N-substituted amides, which are of interest in medicinal chemistry and materials science. duke.educsic.esresearchgate.net The synthesis of N,N′,N″-tris-(2,3-dihydroxybenzoyl)-1,1,1-tris-(aminomethyl)ethane, an analog of the siderophore enterobactin (B1671361), exemplifies this type of reaction. researchgate.net
Alcoholysis: Formation of 2,3-Dihydroxybenzoyl Esters
When this compound reacts with alcohols, it undergoes alcoholysis to form 2,3-dihydroxybenzoyl esters. Similar to aminolysis, this reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the expulsion of the chloride ion. The synthesis of Glycine (B1666218), N-(2,3-dihydroxybenzoyl)-, ethyl ester is an example of a product formed through the reaction of this compound with the ethyl ester of glycine, where the amino group of glycine reacts preferentially over the ester's alcohol-derived portion. ontosight.ai
Thiolysis: Preparation of 2,3-Dihydroxybenzoyl Thioesters
The reaction of this compound with thiols yields 2,3-dihydroxybenzoyl thioesters. This process, known as thiolysis, follows a similar nucleophilic acyl substitution mechanism where the sulfur atom of the thiol acts as the nucleophile. In biological systems, the formation of thioesters is a key step in the biosynthesis of certain natural products. For example, the enzyme EntE activates 2,3-dihydroxybenzoic acid by forming a thioester linkage with a phosphopantetheine moiety as part of the synthesis of enterobactin. ebi.ac.ukrhea-db.org
Role of Bases (e.g., Pyridine, Triethylamine) in Reaction Efficacy
| Reaction Type | Nucleophile | Product | Role of Base |
| Aminolysis | Amine (R-NH₂) | N-(2,3-Dihydroxybenzoyl) Amide | Neutralizes HCl, enhances nucleophilicity |
| Alcoholysis | Alcohol (R-OH) | 2,3-Dihydroxybenzoyl Ester | Neutralizes HCl, drives equilibrium |
| Thiolysis | Thiol (R-SH) | 2,3-Dihydroxybenzoyl Thioester | Neutralizes HCl, prevents side reactions |
Oxidative Transformations of the Catechol Moiety
The catechol (1,2-dihydroxybenzene) portion of this compound is susceptible to oxidation. This transformation is a key aspect of the chemistry of many catechol-containing compounds and plays a role in their biological activity and degradation pathways.
Reagents Employed in Controlled Oxidation (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
The oxidation of this compound targets the hydroxyl groups on the aromatic ring. The use of strong oxidizing agents under controlled conditions can lead to the formation of quinone-type structures.
Potassium Permanganate (KMnO₄):
Potassium permanganate is a powerful oxidizing agent capable of oxidizing the catechol moiety of this compound. evitachem.com In aqueous solutions, permanganate can oxidize dihydroxybenzoic acids, leading to ring cleavage under harsh conditions. sci-hub.selibretexts.org The reaction mechanism likely involves the formation of a cyclic manganate (B1198562) ester intermediate, which then decomposes. sci-hub.selibretexts.org The precise control of stoichiometry, temperature, and pH is crucial to achieve selective oxidation to the corresponding o-quinone without significant degradation of the molecule. Under basic conditions, KMnO₄ oxidations are common, but care must be taken to avoid overoxidation to carboxylic acids. libretexts.org
Chromium Trioxide (CrO₃):
Chromium trioxide, often used in acidic media (e.g., in the Jones oxidation), is another potent oxidizing agent for alcohols. organic-chemistry.orgwikipedia.org It can oxidize the dihydroxybenzoyl moiety to the corresponding quinone. The reaction typically proceeds in a solvent like acetone (B3395972) or acetic acid. orgsyn.org The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the oxidized product. organic-chemistry.org Catalytic amounts of CrO₃ with a co-oxidant like periodic acid can also be employed for benzylic oxidations. organic-chemistry.org
Table 1: Reagents for Controlled Oxidation of this compound
| Reagent | Typical Conditions | Major Product Type |
| Potassium Permanganate (KMnO₄) | Acidic or basic conditions | Quinones and other oxidized derivatives |
| Chromium Trioxide (CrO₃) | Acidic conditions | Quinones and other oxidized derivatives |
Reductive Transformations of this compound
The reduction of this compound primarily targets the acyl chloride functional group, converting it into an aldehyde or a primary alcohol.
Synthesis of 2,3-Dihydroxybenzyl Derivatives
The reduction of this compound is a key step in the synthesis of various 2,3-dihydroxybenzyl derivatives. These derivatives are of interest in various fields, including the synthesis of biologically active molecules. For instance, the resulting 2,3-dihydroxybenzyl alcohol can be a precursor for more complex structures. cmu.edu
Application of Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The choice of reducing agent determines the extent of the reduction.
Sodium Borohydride (NaBH₄):
Sodium borohydride is a milder reducing agent that can reduce acyl chlorides to the corresponding primary alcohols. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. cmu.edumasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group and further reduction of the intermediate aldehyde to the primary alcohol. chemistrysteps.commasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄):
Lithium aluminum hydride is a much stronger and less selective reducing agent than sodium borohydride. chemistrysteps.comorganic-chemistry.org It readily reduces acyl chlorides to primary alcohols. chemistrysteps.comorganic-chemistry.orgresearchgate.net The reaction must be conducted under anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran, due to the high reactivity of LiAlH₄ with protic solvents. chemistrysteps.comorganic-chemistry.org The mechanism is similar to that of NaBH₄, involving hydride transfer. chemistrysteps.com Due to its high reactivity, LiAlH₄ can also reduce other functional groups if present in the molecule. organic-chemistry.org To achieve reduction to the aldehyde stage, a less reactive derivative, lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), is often used at low temperatures. chemistrysteps.commasterorganicchemistry.com
Table 2: Reducing Agents for this compound
| Reducing Agent | Reactivity | Major Product | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Moderate | 2,3-Dihydroxybenzyl alcohol | Protic solvents (e.g., methanol, ethanol) cmu.edumasterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | 2,3-Dihydroxybenzyl alcohol | Anhydrous aprotic solvents (e.g., THF, diethyl ether) chemistrysteps.comorganic-chemistry.org |
| Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) | Mild | 2,3-Dihydroxybenzaldehyde (B126233) | Low temperature (e.g., -78 °C) chemistrysteps.commasterorganicchemistry.com |
Investigation of Hydrolytic Stability and Decomposition Pathways
The hydrolytic stability of this compound is a critical consideration due to the presence of the reactive acyl chloride group. In the presence of water, it readily undergoes hydrolysis to form 2,3-dihydroxybenzoic acid and hydrochloric acid. The hydroxyl groups on the aromatic ring can increase the compound's solubility in polar solvents but may also contribute to instability under certain conditions.
The decomposition of the parent compound, 2,3-dihydroxybenzoic acid, has been studied in biological systems. For example, in some bacteria, it can be degraded via meta-cleavage of the aromatic ring. nih.gov This process involves dioxygenation and subsequent enzymatic steps to break down the aromatic structure into intermediates of central metabolism. nih.gov While not a direct decomposition pathway for the acyl chloride under typical laboratory conditions, it highlights the potential for biological degradation of the core 2,3-dihydroxybenzoyl structure. The hydrolytic instability is a key factor in its use as a reagent for introducing the 2,3-dihydroxybenzoyl moiety onto other molecules, such as in the synthesis of siderophore analogs. nih.govresearchgate.net
Derivatization and Advanced Synthetic Applications of 2,3 Dihydroxybenzoyl Chloride
Design and Synthesis of Polydentate Ligands and Metal Chelators
The 2,3-dihydroxybenzoyl (DHB) moiety is a fundamental component in a variety of natural and synthetic metal chelators due to its high affinity for hard metal ions, most notably iron(III). The strategic incorporation of this group into larger molecular frameworks using 2,3-dihydroxybenzoyl chloride allows for the creation of polydentate ligands with tailored metal-binding properties.
Synthesis of Catecholate-Based Siderophore Analogs (e.g., Enterobactin (B1671361) and its Derivatives)
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron. Enterobactin, a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, is a archetypal catecholate siderophore with an exceptionally high affinity for Fe(III) nih.govnih.govnih.gov. The 2,3-dihydroxybenzamide (B143552) motifs are crucial for this strong binding nih.govnih.gov. Synthetic chemists have utilized this compound and its parent acid to create a variety of enterobactin analogs and derivatives to study their biological activity and develop new therapeutic agents.
The synthesis of these analogs often involves the acylation of a backbone molecule, such as a linear or cyclic peptide or a polyamine, with this compound or a protected form thereof. For instance, the biosynthesis of enterobactin involves the activation of 2,3-dihydroxybenzoic acid (2,3-DHB) and its subsequent condensation with L-serine sapub.orgmdpi.comnih.gov. In synthetic approaches, this compound can be reacted with the amino groups of a serine-containing scaffold to form the characteristic amide linkages.
Key structural features of some enterobactin derivatives are summarized in the table below.
| Derivative Name | Structural Modification | Precursor for DHB moiety |
| N,N′-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine | Linear dimer derivative | 2,3-dihydroxybenzoic acid |
| Methyl-2,3-dihydroxybenzoylserine | Methyl ester of the monomeric unit | 2,3-dihydroxybenzoic acid |
| 1,3,5-Tris(N,N',N''-2,3-dihydroxybenzoyl)aminomethylbenzene | Synthetic analog with a mesitylene core | This compound |
This table presents examples of enterobactin derivatives and synthetic analogs, highlighting the versatility of the 2,3-dihydroxybenzoyl unit in constructing potent iron chelators.
Development of Actinide and Transition Metal Ion Sequestering Agents
The strong chelating ability of the catechol group is not limited to iron; it also forms stable complexes with other hard metal ions, including actinides and various transition metals. This has led to the development of sequestering agents for applications in nuclear waste treatment, heavy metal detoxification, and medical imaging.
A notable example is the synthesis of macrocyclic polycatecholate ligands. In one approach, four equivalents of 2,3-dimethoxybenzoyl chloride (a protected form of this compound) are reacted with a tetraazacycloalkane, such as 1,4,8,11-tetraazacyclotetradecane or 1,5,9,13-tetraazacyclohexadecane. The resulting tetraamide is then deprotected using a reagent like boron tribromide to yield the final N,N',N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacycloalkane orientjchem.org. These macrocyclic ligands are designed to create a specific coordination cavity for large metal ions like Pu(IV) orientjchem.org.
The synthesis of these sequestering agents can be summarized as follows:
| Step | Reagents | Product | Purpose |
| 1 | 2,3-Dimethoxybenzoyl chloride + Tetraazacycloalkane | N,N',N'',N'''-Tetra(2,3-dimethoxybenzoyl)tetraazacycloalkane | Formation of the macrocyclic amide |
| 2 | Boron tribromide or Boron trichloride (B1173362) | N,N',N'',N'''-Tetra(2,3-dihydroxybenzoyl)tetraazacycloalkane | Deprotection of the catechol hydroxyl groups |
This table outlines the general synthetic strategy for preparing macrocyclic actinide sequestering agents using a protected form of this compound.
Preparation of Silica-Immobilized Complexing Agents Bearing 2,3-Dihydroxybenzoyl Functionalities
For applications in solid-phase extraction and catalysis, chelating agents can be immobilized on solid supports like silica (B1680970) gel. The 2,3-dihydroxybenzoyl group has been successfully grafted onto silica surfaces to create materials for the selective extraction of metal ions.
The preparation of these materials typically involves a multi-step synthesis. First, the silica surface is functionalized with an appropriate linker molecule, often an aminopropyl group, via reaction with an aminosilane. Subsequently, the amino-functionalized silica can be acylated with this compound or a protected derivative. This covalent attachment ensures the stability of the chelating agent on the support.
These silica-bound complexing agents have shown effectiveness in the selective solid-phase extraction of metal ions like iron(III) from aqueous solutions cardiff.ac.uk. The properties of these materials are influenced by factors such as pore size, surface coverage, and the stability of the covalent linkage rsc.org.
Integration into Polymeric Architectures
The incorporation of 2,3-dihydroxybenzoyl motifs into polymeric structures, such as dendrimers and hyperbranched polymers, can impart metal-chelating properties and other functionalities to these materials. The acyl chloride group of this compound provides a convenient reactive handle for grafting these motifs onto polymer backbones.
Utilization in Dendrimer Synthesis with 2,3-Dihydroxybenzyl Motifs
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture consisting of a central core, repeating branched units, and a large number of terminal functional groups nih.govmdpi.com. The surface of dendrimers, such as the popular poly(amidoamine) (PAMAM) dendrimers, is rich in functional groups (e.g., primary amines) that can be readily modified.
The functionalization of dendrimers with 2,3-dihydroxybenzoyl groups can be achieved through the acylation of the terminal amino groups with this compound. This reaction would lead to the formation of amide bonds, covalently attaching the catechol moieties to the dendrimer periphery. The resulting dendrimer would possess a high density of metal-chelating sites, making it a potent multivalent ligand. While specific examples of dendrimers functionalized with this compound are not extensively reported, the general principles of dendrimer surface modification are well-established.
The synthetic approach can be envisioned as follows:
| Dendrimer Type | Terminal Functional Group | Reaction with this compound | Resulting Functionalization |
| PAMAM | Primary amine (-NH2) | Amide bond formation | 2,3-Dihydroxybenzamide |
| Poly(propylene imine) (PPI) | Primary amine (-NH2) | Amide bond formation | 2,3-Dihydroxybenzamide |
This table illustrates the potential for functionalizing common dendrimers with this compound to introduce metal-chelating motifs.
Functionalization of Hyperbranched Polymers through Acylation Reactions
Hyperbranched polymers, like dendrimers, are three-dimensional macromolecules with a high degree of branching and a large number of terminal functional groups. However, they are typically polydisperse and synthesized in a one-pot reaction rsc.orgrsc.org. Their unique properties, such as low viscosity and high solubility, make them attractive for various applications rsc.org.
The functionalization of hyperbranched polymers with 2,3-dihydroxybenzoyl groups can be accomplished via acylation reactions, similar to the approach used for dendrimers. Hyperbranched polymers with terminal hydroxyl or amino groups can be reacted with this compound to introduce the catechol functionality. For example, hyperbranched polyesters or polyethers with terminal hydroxyl groups can be esterified, while hyperbranched polyamines can be amidated.
This surface modification can transform the hyperbranched polymer into a high-capacity metal-chelating agent or a polymer with adhesive properties, leveraging the characteristics of the catechol group cardiff.ac.uk. The versatility of hyperbranched polymer synthesis allows for the incorporation of various functional groups that can be tailored for subsequent reaction with this compound dntb.gov.ua.
Exploration in Crosslinking Polymer Chemistry
The unique chemical architecture of this compound, featuring a reactive acyl chloride group and an ortho-dihydroxybenzoyl (catechol) moiety, presents significant potential for its application as a versatile crosslinking agent in polymer chemistry. The catechol group is known to participate in various crosslinking mechanisms, which can be exploited to form robust and functional polymer networks. While direct studies detailing the use of this compound as a primary crosslinker are not extensively documented, the well-established chemistry of catechols allows for a comprehensive exploration of its potential.
The crosslinking capabilities of the 2,3-dihydroxybenzoyl moiety can be categorized into several key interaction types, each offering distinct advantages in the design of advanced polymeric materials. These interactions can be either covalent or non-covalent, providing a tunable approach to material properties.
One of the primary covalent crosslinking pathways involves the oxidation of the catechol group to a highly reactive ortho-quinone. This quinone can then undergo a variety of reactions, including Michael-type additions and Schiff base formations with amine groups present on polymer backbones, or engage in radical coupling reactions. This oxidative crosslinking is inspired by the natural processes observed in mussel adhesive proteins, where catechol-containing residues contribute to the remarkable cohesive strength of byssal threads.
Non-covalent crosslinking is another significant avenue, primarily driven by the ability of the catechol hydroxyl groups to form strong hydrogen bonds and to chelate with a wide range of metal ions. The coordination of catechol groups with multivalent metal ions, such as Fe(III), can lead to the formation of reversible, high-strength crosslinks. This dynamic nature of metal-catechol coordination allows for the development of self-healing and stimuli-responsive materials.
The diverse crosslinking pathways available to the catechol moiety, and by extension to polymers functionalized with this compound, are summarized in the table below.
| Crosslinking Mechanism | Description | Bond Type | Key Stimuli/Conditions | Resulting Properties |
| Oxidative Coupling | Oxidation of catechol to quinone, followed by covalent bond formation with nucleophiles (e.g., amines, thiols) or other quinones. | Covalent | Oxidizing agents (e.g., periodate, enzymes), elevated pH, oxygen | High cohesive strength, permanent crosslinks |
| Metal-Catechol Coordination | Chelation of catechol hydroxyl groups with multivalent metal ions (e.g., Fe³⁺, Al³⁺, Ti⁴⁺). | Coordinate Covalent | Presence of metal ions, pH control | High mechanical strength, self-healing, stimuli-responsive |
| Hydrogen Bonding | Formation of strong hydrogen bonds between catechol hydroxyl groups and suitable functional groups on other polymer chains (e.g., ethers, amides). | Non-Covalent | pH, temperature | Reversible crosslinking, tunable viscosity |
| π-π Stacking | Aromatic stacking interactions between catechol rings on adjacent polymer chains. | Non-Covalent | High concentration, specific solvent conditions | Enhanced mechanical properties, thermal stability |
| Cation-π Interactions | Interaction between the electron-rich catechol ring and cationic groups on other polymer chains. | Non-Covalent | Presence of cationic species | Tunable adhesion and mechanical properties |
The incorporation of the 2,3-dihydroxybenzoyl group into polymer structures, initiated by the reaction of the acyl chloride with suitable polymeric scaffolds (e.g., those containing hydroxyl or amine groups), would thus impart these multifaceted crosslinking capabilities. This approach allows for the rational design of hydrogels, adhesives, and coatings with tailored mechanical, adhesive, and responsive properties.
Synthesis of Chemical Probes and Functional Materials Precursors
The inherent reactivity and electronic properties of the catechol moiety make this compound an attractive precursor for the synthesis of specialized chemical probes and functional materials. The ability to derivatize this compound at both the acyl chloride and the hydroxyl groups provides a modular approach to designing molecules with specific functionalities.
The catechol structure is a well-established pharmacophore known for its potent antioxidant and radical scavenging activity. The mechanism of radical scavenging by catechols typically involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, resulting in the formation of a more stable semiquinone radical. This semiquinone can be further oxidized to the corresponding ortho-quinone. The stability of the resulting radical and the ease of hydrogen atom transfer are key determinants of the scavenging efficiency.
This compound can serve as a versatile starting material for the synthesis of chemical probes designed to investigate these radical scavenging mechanisms in detail. By reacting the acyl chloride with various reporter molecules, such as fluorescent dyes or spin traps, researchers can create derivatives that allow for the visualization and quantification of radical scavenging events.
For instance, a fluorescent probe could be synthesized by reacting this compound with an amino-functionalized fluorophore. The resulting amide-linked catechol derivative would be expected to exhibit changes in its fluorescence properties upon interaction with free radicals. The quenching or enhancement of fluorescence could be correlated with the extent of radical scavenging, providing a sensitive method for studying the kinetics and efficiency of the process.
The general synthetic strategy and the proposed mechanism of action for such a probe are outlined below.
Table: Synthesis and Action of a Hypothetical Radical Scavenging Probe
| Step | Description | Reactants | Product | Mechanism of Action |
| 1. Synthesis | Amide coupling reaction to link the catechol moiety to a fluorescent reporter. | This compound, Amino-functionalized Fluorophore (e.g., Aminocoumarin) | N-(Fluorophore)-2,3-dihydroxybenzamide | Covalent bond formation between the acyl chloride and the amine. |
| 2. Radical Interaction | The catechol moiety of the probe interacts with a free radical (R•). | N-(Fluorophore)-2,3-dihydroxybenzamide, Free Radical (R•) | Semiquinone radical of the probe, Neutralized Radical (RH) | Hydrogen atom transfer from a catechol hydroxyl group to the free radical. |
| 3. Signal Transduction | The formation of the semiquinone radical alters the electronic properties of the conjugated system, leading to a change in the fluorescence of the reporter molecule. | Semiquinone radical of the probe | Oxidized probe (quinone) | The change in fluorescence intensity or wavelength is measured to quantify radical scavenging activity. |
The synthesis of a library of such probes with systematic variations in the catechol substitution pattern or the nature of the linker to the reporter group could provide valuable structure-activity relationship (SAR) data. This information would be instrumental in elucidating the electronic and steric factors that govern the efficiency of radical scavenging by catechol derivatives, contributing to the design of more effective antioxidants.
Coordination Chemistry and Metal Ion Interactions of 2,3 Dihydroxybenzoyl Ligands
Chelation Behavior with Transition Metal Ions
The catechol unit of 2,3-dihydroxybenzoyl derivatives exhibits a high affinity for transition metal ions, leading to the formation of stable coordination complexes. libretexts.org This interaction is primarily due to the deprotonation of the hydroxyl groups, which generates a dianionic catecholate moiety that acts as a strong bidentate ligand, binding to the metal center through the two oxygen atoms. msu.edu
The 2,3-dihydroxybenzoyl group is particularly renowned for its exceptionally strong interaction with iron(III). This high affinity is a cornerstone of its biological role in iron acquisition systems. researchgate.net In siderophores like enterobactin (B1671361), three 2,3-dihydroxybenzoyl-serine units coordinate to a central Fe(III) ion in an octahedral geometry, forming a highly stable complex that effectively sequesters iron from the environment. nih.govnih.gov The affinity of enterobactin for Fe(III) is one of the highest known for any iron chelator. nih.gov
Complexation with other divalent transition metals, such as copper(II) and zinc(II), also readily occurs. Studies on related ligands, like 2,3-dihydroxybenzaldehyde (B126233) and its derivatives, show that stable complexes are formed with these ions. researchgate.net The interaction involves the formation of chelate structures that neutralize or alter the charge of the metal ion, influencing its solubility and reactivity.
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. wikipedia.org A higher stability constant indicates a stronger interaction and a more stable complex. scispace.com
For complexes involving ligands derived from 2,3-dihydroxybenzaldehyde, a structurally similar compound, the order of stability for several divalent metal ions has been determined to follow the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II) > Cd(II) > Mg(II). researchgate.net This indicates that copper(II) forms the most stable complexes among these ions. The stoichiometry of these complexes is often found to be of the formula [M(L)₂], where M is the metal ion and L is the bidentate ligand. researchgate.net
The most striking example of stability is the Fe(III)-enterobactin complex, which has an exceptionally high formation constant (Kₐ = 10⁵²), underscoring its role as a premier iron-scavenging agent in microorganisms. nih.gov
Below is an interactive table summarizing the stability order for related complexes.
| Metal Ion | Relative Stability |
| Copper(II) | Highest |
| Nickel(II) | High |
| Cobalt(II) | Moderate-High |
| Zinc(II) | Moderate |
| Cadmium(II) | Moderate-Low |
| Magnesium(II) | Lowest |
| This table reflects the general stability order observed for complexes with ligands structurally related to 2,3-dihydroxybenzoyl derivatives, consistent with the Irving-Williams series. researchgate.net |
The interaction between catechol-containing ligands and redox-active metal ions like iron and copper introduces complex redox chemistry. The catechol moiety itself can be oxidized to a semiquinone radical and further to a quinone. mdpi.com The metal ion's redox state can influence, and be influenced by, the redox state of the ligand.
Role in Biomimetic Systems and Environmental Chemistry
The potent metal-chelating ability of the 2,3-dihydroxybenzoyl unit makes it a valuable model for studying more complex natural systems and an essential component in biological processes.
Humic and fulvic acids are major components of soil and aquatic organic matter that play a crucial role in the speciation and transport of metal ions in the environment. mdpi.com These complex macromolecules contain numerous functional groups, including carboxylic and phenolic (catechol-like) moieties, which act as binding sites for metals. mdpi.commdpi.com
The 2,3-dihydroxybenzoyl structure serves as an excellent small-molecule model for these binding sites. By studying the thermodynamics and coordination chemistry of how 2,3-dihydroxybenzoyl ligands interact with various metal ions, researchers can gain insight into the more complex binding mechanisms in humic and fulvic substances. researchgate.net Models like the NICA-Donnan model are used to describe metal ion binding by these natural organic materials, and data from simpler model compounds help to parameterize and validate such models. researchgate.netnih.gov
In many environments, the concentration of bioavailable iron is extremely low, limiting microbial growth. nih.gov To overcome this, many microorganisms synthesize and secrete high-affinity iron chelators called siderophores. researchgate.netnih.gov A prominent class of siderophores is the catecholate type, which utilizes 2,3-dihydroxybenzoyl units as the iron-coordinating groups. nih.gov
The archetypal example is enterobactin, produced by bacteria like E. coli. Enterobactin consists of a cyclic tri-ester of L-serine, to which three 2,3-dihydroxybenzoyl groups are attached via amide bonds. nih.govfrontiersin.org When secreted, enterobactin solubilizes and binds ferric iron (Fe³⁺) with extraordinary affinity. nih.gov The resulting Fe(III)-enterobactin complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell, where the iron is released for use in essential metabolic processes. nih.gov This siderophore-mediated strategy is a critical mechanism for microbial survival and virulence. nih.gov
Adsorption Phenomena to Metal Oxide Surfaces and Implications for Biofilm Formation
The interaction of ligands containing the 2,3-dihydroxybenzoyl moiety with metal oxide surfaces is a critical aspect of their environmental and biological activity. This adsorption is primarily driven by the formation of coordination complexes between the catechol group and metal ions on the oxide surface. researchgate.netchimia.ch Studies on various metal oxides, including iron oxides and titanium dioxide, have shown that catechol-type ligands can bind strongly, influencing the surface properties of the material. researchgate.netresearchgate.netcore.ac.uk
The binding mechanism often involves a bidentate coordination where the two adjacent hydroxyl groups bind to a single metal center on the surface, or a bridging mode between two adjacent metal centers. researchgate.net This interaction is pH-dependent, with the extent of adsorption generally increasing at higher pH values, which facilitates the deprotonation of the catechol hydroxyl groups. researchgate.net For dihydroxybenzoic acids, the binding can be governed by a combination of the carboxylic group and the ortho-hydroxyl group, enhancing the electronic density and promoting a strong bidentate interaction. researchgate.net
This strong chelation has significant implications for microbial life, particularly in the context of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. nih.govnih.govfrontiersin.org The availability of essential metal ions, particularly iron, is a crucial factor for bacterial growth and the establishment of biofilms. nih.govnih.gov
Research has demonstrated that 2,3-dihydroxybenzoic acid (DHBA), which contains the 2,3-dihydroxybenzoyl functional group, can effectively inhibit the formation of biofilms by pathogens such as Pseudomonas aeruginosa. nih.govnih.gov By chelating free iron in the environment, DHBA limits the availability of this critical nutrient for the bacteria, thereby impeding their growth and ability to form robust biofilms. nih.gov In one study, nanofibers containing DHBA were shown to reduce P. aeruginosa biofilm formation by approximately 75% by sequestering iron, which in turn made the bacterial cells more mobile and less prone to aggregation. nih.govnih.gov This anti-biofilm activity highlights the potential of 2,3-dihydroxybenzoyl-containing compounds in developing new strategies to combat chronic infections.
| Condition | Observation | Reference |
|---|---|---|
| Exposure to DHBA-containing nanofibers | ~75% decrease in biofilm formation | nih.govnih.gov |
| Mechanism of Action | Chelation of iron, leading to increased bacterial mobility and reduced biofilm formation | nih.gov |
Comparison of Chelation Properties with Related Catecholate Ligands
The 2,3-dihydroxybenzoyl moiety is a classic example of a catecholate ligand, but its chelation properties are best understood in comparison with other related structures. Catecholate siderophores are generally known for their extremely high affinity for ferric iron (Fe³⁺). nih.govnih.gov
Enterobactin: Perhaps the most powerful known natural iron chelator (siderophore) is enterobactin, which is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine. nih.govwikipedia.org This molecule incorporates three 2,3-dihydroxybenzoyl units, allowing it to form a hexadentate, octahedral complex with Fe³⁺. nih.gov Its affinity for ferric iron is exceptionally high, with a formation constant (Kₐ) reported as 10⁵² M⁻¹. nih.govwikipedia.org This binding affinity is substantially greater than that of many synthetic chelators like EDTA. wikipedia.org This remarkable stability is a direct result of the cooperative binding of the three catecholate groups to the hard Lewis acid Fe³⁺ ion. reddit.com
Protocatechuic Acid (3,4-dihydroxybenzoic acid): This isomer of DHBA also functions as a catecholate ligand. nih.govwikipedia.org Like 2,3-DHBA, it can bind to metal ions such as iron and copper through its catechol group, forming stable complexes. nih.gov While both isomers are effective chelators, subtle differences in the positioning of the hydroxyl and carboxyl groups can influence their binding affinities and biological activities. For instance, derivatives of 3,4-dihydroxybenzoic acid have been shown to form hexa-coordinated complexes with iron(III). nih.gov
Other Siderophore Types: The chelation strength of catecholates can also be compared to other classes of siderophores, such as hydroxamates and carboxylates. libretexts.orgnih.gov Catecholates generally exhibit superior iron-binding capabilities under physiological pH conditions. nih.gov Hydroxamates, another common functional group in siderophores like deferoxamine (B1203445) (DFO), typically have pKₐ values between 8 and 9 and form very stable iron complexes, but their affinity is generally lower than that of enterobactin. nih.govnih.gov Carboxylates are more effective chelators at lower pH values where catecholates and hydroxamates may remain protonated and less active. nih.gov
The stability of complexes formed by 2,3-dihydroxybenzoyl derivatives with various divalent metal ions has also been investigated. Studies with 2,3-dihydroxybenzoic acid and related compounds show a binding affinity order that often follows the Irving-Williams series (Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺ > Mg²⁺), which is typical for bivalent metal complexes. researchgate.netresearchgate.net
| Ligand/Siderophore | Functional Group Type | Affinity for Fe³⁺ (Kₐ or pFe) | Key Characteristics | Reference |
|---|---|---|---|---|
| Enterobactin | Catecholate (contains 2,3-dihydroxybenzoyl) | Kₐ = 10⁵² M⁻¹ | Considered the strongest known natural iron chelator; hexadentate coordination. | nih.govwikipedia.org |
| Deferoxamine (DFO) | Hydroxamate | Lower than Enterobactin | Clinically used iron chelator; hydrophilic nature limits cell permeability compared to enterobactin. | nih.gov |
| Protocatechuic Acid | Catecholate | High | Effective iron chelator; isomeric to 2,3-DHBA. | nih.gov |
| EDTA | Aminocarboxylate | Kₐ ~ 10²⁵ M⁻¹ | Common synthetic chelating agent; significantly weaker than enterobactin. | wikipedia.org |
Computational and Theoretical Investigations of 2,3 Dihydroxybenzoyl Chloride
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods are fundamental to predicting the behavior of molecules. These studies can elucidate the three-dimensional structure, electron distribution, and reactivity of 2,3-dihydroxybenzoyl chloride, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. A DFT calculation for this compound would begin with geometry optimization, a process that determines the most stable arrangement of its atoms in space—the conformation with the lowest energy. This would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length (Å) | C-Cl | Value |
| Bond Length (Å) | C=O | Value |
| Bond Length (Å) | C-OH (at C2) | Value |
| Bond Length (Å) | C-OH (at C3) | Value |
| Bond Angle (°) | O=C-Cl | Value |
| Bond Angle (°) | C1-C2-O | Value |
| Dihedral Angle (°) | Cl-C-C1-C2 | Value |
| Note: This table is illustrative. Specific values would be generated from actual DFT calculations. |
Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the interplay between the hydroxyl and acyl chloride groups would modulate the energies of these orbitals.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic power. |
| Note: These descriptors would be calculated from the HOMO and LUMO energies obtained through DFT. |
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept.
A key application of NBO analysis for this compound would be the investigation of intramolecular hydrogen bonding. A hydrogen bond could potentially form between the hydrogen of the hydroxyl group at the C2 position and the oxygen of the adjacent hydroxyl group at C3, or with the oxygen of the acyl chloride group. NBO analysis quantifies the strength of such interactions by calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor orbital (e.g., a lone pair on an oxygen atom) to an empty acceptor orbital (e.g., the anti-bonding orbital of an O-H bond). A higher E(2) value indicates a stronger interaction.
Table 3: Illustrative NBO Analysis of a Potential Intramolecular Hydrogen Bond in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O) of C3-OH | σ*(O-H) of C2-OH | Value | Intramolecular Hydrogen Bond |
| Note: This table represents a hypothetical outcome. The actual presence and strength of such a bond would be determined by NBO calculations. |
Proton Affinity and Energetic Landscape of Intermediates
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's basicity. For this compound, there are several potential sites for protonation, including the oxygen atoms of the hydroxyl groups and the carbonyl group. Computational methods can be used to calculate the PA at each of these sites, thereby identifying the most basic site.
Furthermore, computational studies can map out the energetic landscape of reaction intermediates. For instance, in reactions involving the acyl chloride group, such as hydrolysis or esterification, the energies of tetrahedral intermediates can be calculated. This information is crucial for understanding reaction mechanisms and predicting reaction rates.
Spectroscopic Property Prediction and Correlation
Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., 1H, 13C) using Gauge-Invariant Atomic Orbital (GIAO) Method
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating theoretical NMR chemical shifts.
A GIAO calculation for this compound would predict the 1H and 13C chemical shifts for each unique atom in the molecule. These calculated shifts can then be correlated with experimental spectra to confirm structural assignments. The accuracy of the predicted shifts depends on the level of theory and the basis set used in the calculation. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally.
Table 4: Hypothetical Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |
| C1 | Value | Value | Value |
| C2 | Value | Value | Value |
| C3 | Value | Value | Value |
| C4 | Value | Value | Value |
| C5 | Value | Value | Value |
| C6 | Value | Value | Value |
| C=O | Value | Value | Value |
| Note: This table is for illustrative purposes. Actual data would be required for a meaningful comparison. |
Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov For this compound, a theoretical vibrational analysis would reveal characteristic frequencies associated with its functional groups. While direct studies are unavailable, we can infer the expected spectral features by examining computational analyses of catechol (1,2-dihydroxybenzene), which constitutes the core of the target molecule. researchgate.netnih.govmdpi.com
The vibrational modes of this compound can be categorized as follows:
O-H Vibrations: The two hydroxyl (-OH) groups will exhibit stretching vibrations, which are sensitive to hydrogen bonding. In an isolated molecule, these would appear as sharp bands in the IR spectrum. However, intramolecular hydrogen bonding between the adjacent hydroxyl groups and between the hydroxyl group and the carbonyl group is expected, which would lead to a broadening and shifting of these bands to lower wavenumbers. nih.gov
C=O Stretching: The carbonyl group (C=O) of the acyl chloride will have a strong, characteristic absorption in the IR spectrum, typically in the range of 1750-1800 cm⁻¹. The exact position would be influenced by the electronic effects of the hydroxyl groups on the benzene (B151609) ring.
C-Cl Stretching: The carbon-chlorine (C-Cl) bond will also have a characteristic stretching vibration, generally found in the lower frequency region of the IR spectrum.
Aromatic Ring Vibrations: The benzene ring has several characteristic vibrational modes, including C-C stretching and C-H bending vibrations. The substitution pattern on the ring (1,2,3-trisubstituted) will result in a unique fingerprint in the IR and Raman spectra. spectroscopyonline.com
A theoretical study on dihydroxybenzenes provides insight into the torsional modes of the hydroxyl groups, which are low-frequency vibrations. researchgate.net For this compound, the interaction between the -OH and -COCl groups would influence these torsional modes.
Table 1: Predicted Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Comments |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200-3500 | Medium-Strong, Broad | Broadening due to intramolecular hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak | Characteristic of the benzene ring. |
| C=O Stretch | 1750-1800 | Strong | Position is sensitive to electronic effects of substituents. |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected due to the substituted ring. |
| O-H Bend | 1300-1450 | Medium | In-plane bending of the hydroxyl groups. |
| C-O Stretch | 1200-1300 | Medium-Strong | Stretching of the bond between the ring and the hydroxyl groups. |
| C-Cl Stretch | 600-800 | Medium-Strong | Located in the fingerprint region of the spectrum. |
Mechanistic Studies of Reactions Involving this compound
Reactions of benzoyl chlorides, such as this compound, with nucleophiles are fundamental in organic synthesis. Computational studies on the mechanisms of these reactions, particularly solvolysis and nucleophilic substitution, provide detailed insights into the reaction pathways and the structures of transition states. nih.govresearchgate.netpearson.com
The reaction of a benzoyl chloride with a nucleophile can proceed through different mechanisms, primarily:
A concerted (SN2-like) mechanism: In this pathway, the nucleophile attacks the carbonyl carbon, and the chloride ion leaves in a single, concerted step. This leads to a trigonal bipyramidal transition state.
A stepwise (SN1-like) mechanism: This mechanism involves the initial departure of the chloride ion to form a benzoyl cation intermediate, which is then attacked by the nucleophile. This pathway is more likely with electron-donating substituents on the benzene ring that can stabilize the positive charge on the carbonyl carbon. reddit.com
For this compound, the two hydroxyl groups are electron-donating, which could potentially stabilize a benzoyl cation intermediate. However, the reactivity is also influenced by steric factors and the nature of the nucleophile and solvent. Computational studies on substituted benzoyl chlorides have shown that the mechanism can be a spectrum between these two extremes. nih.gov
A computational investigation of the reaction of this compound with a nucleophile (e.g., water for hydrolysis) would involve mapping the potential energy surface to identify the transition state(s) and any intermediates. The calculated activation energy would provide information about the reaction rate. For example, in the hydrolysis of benzoyl chloride, a tetrahedral intermediate is formed after the initial nucleophilic attack by water. chegg.com
The solvent plays a crucial role in the reactions of benzoyl chlorides. nih.govmdpi.comnih.gov Computational models can account for solvent effects through two main approaches:
Implicit solvent models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of the bulk solvent effects on the energies of reactants, transition states, and products.
Explicit solvent models: In this approach, a number of individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding, between the solvent and the solute to be modeled directly. This is particularly important for protic solvents like water and alcohols, which can form hydrogen bonds with the hydroxyl and carbonyl groups of this compound.
In the solvolysis of benzoyl chlorides, the solvent can act as both the nucleophile and the medium. The polarity and nucleophilicity of the solvent can significantly influence the reaction mechanism. nih.govmdpi.com For instance, in weakly nucleophilic but highly ionizing solvents, an SN1-like mechanism is favored, whereas in more nucleophilic solvents, an SN2-like mechanism is more likely. nih.gov Computational studies on the solvolysis of substituted benzyl (B1604629) chlorides have demonstrated how changes in solvent composition can shift the transition state structure. nih.gov
For this compound, the hydroxyl groups can engage in hydrogen bonding with protic solvents, which would be expected to influence the reaction pathway and rate. A computational model incorporating explicit solvent molecules would be necessary to accurately capture these specific interactions.
Analytical Methodologies for Research and Characterization of 2,3 Dihydroxybenzoyl Chloride and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the characterization of 2,3-dihydroxybenzoyl chloride and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including derivatives of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.
In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of signals reveal the number of different types of protons, their neighboring protons, and their relative abundance. For a derivative of this compound, the aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The specific positions and splitting patterns are highly sensitive to the substitution pattern on the ring.
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In these derivatives, the carbonyl carbon of the benzoyl chloride group is characteristically found at a very downfield position (often >160 ppm). The aromatic carbons show signals in the range of approximately 110-160 ppm, with carbons attached to electron-withdrawing groups (like hydroxyl or the carbonyl group) appearing further downfield. mdpi.com In certain solvents like DMSO-d6, the rate of tautomerization can be slowed, allowing for the observation of distinct chemical shifts for the two tautomeric forms if asymmetry is present. researchgate.net
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Assignment |
| 2-Chlorobenzoyl chloride | ¹H | CDCl₃ | 8.084 (A), 7.527 (B), 7.483 (C), 7.416 (D) chemicalbook.com |
| 2,3-Dichlorobenzyl chloride | ¹H | - | Aromatic Protons: 7.0-7.5; CH₂Cl Protons: ~4.5 |
Note: Data for closely related compounds are presented to illustrate typical chemical shift ranges.
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that is well-suited for polar molecules, allowing them to be ionized directly from a solution with minimal fragmentation. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process provides detailed structural insights by revealing the molecule's fragmentation pathways. nih.gov This is particularly useful for distinguishing between isomers, which may have identical molecular weights but produce different fragment ions. nih.govnih.gov For instance, in the analysis of dihydroxy-aromatic compounds, common fragmentation patterns include the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO).
| Compound Analyzed | Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| 2,3-Dihydroxynaphthalene | ESI-QTOF MS² | [M-H]⁻ 159.0451 | 141.0345, 131.0502, 130.0424, 113.0396 massbank.eumassbank.jp |
| Benzoyl chloride derivatives | HPLC-MS/MS | Varies | Varies based on structure and derivatization nih.gov |
Note: Data for a related dihydroxy-aromatic compound is shown to exemplify fragmentation analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would be dominated by characteristic absorption bands. The hydroxyl (-OH) groups would produce a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) group of the acyl chloride functional group is expected to show a very strong and sharp absorption band at a high frequency, typically in the range of 1750-1800 cm⁻¹. The C-Cl stretch of the acyl chloride appears in the fingerprint region, often between 650 and 850 cm⁻¹. researchgate.net Additionally, absorptions corresponding to C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹) and C-H bending vibrations would also be present. researchgate.net
| Functional Group | Bond | Characteristic Absorption Frequency (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (Broad) |
| Carbonyl (Acyl Chloride) | C=O stretch | 1750 - 1800 (Strong, Sharp) |
| Aromatic Ring | C=C stretch | ~1450 - 1600 |
| Acyl Chloride | C-Cl stretch | ~650 - 850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups, which are present in this compound and its derivatives.
The UV-Vis spectrum of these compounds typically shows strong absorption bands corresponding to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's structure and electronic system. scielo.br UV-Vis spectroscopy is also a powerful tool for studying the formation of metal complexes. researchgate.net The coordination of a metal ion to a ligand like a 2,3-dihydroxybenzoyl derivative often results in a significant shift in the λmax or the appearance of new absorption bands, particularly if charge-transfer transitions occur. This allows for the investigation of complexation kinetics and stoichiometry. researchgate.net
| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε, mol⁻¹ cm⁻¹) |
| Benzoxazole Derivative 1 | Ethanol (B145695) | 336 | 1.83 × 10⁴ scielo.br |
| Benzoxazole Derivative 2 | Ethanol | 374 | 5.30 × 10⁴ scielo.br |
| Benzoxazole Derivative 3 | Ethanol | 339 | 1.69 × 10⁵ scielo.br |
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating components from a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is the most widely used chromatographic technique for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Reversed-Phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.
In the analysis of this compound and its parent acid, 2,3-dihydroxybenzoic acid, RP-HPLC allows for efficient separation from starting materials, byproducts, and other impurities. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Key parameters that control the separation include the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the type of stationary phase. helixchrom.com For instance, an acidic mobile phase is often used to suppress the ionization of phenolic and carboxylic acid groups, leading to better peak shape and retention. nih.gov
Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly. The retention time (Rt) is a characteristic parameter for a compound under specific chromatographic conditions, and the peak area is proportional to its concentration. The detection limit for 2,3-dihydroxybenzoic acid using HPLC can be in the microgram range. nih.gov Derivatization with benzoyl chloride itself is a strategy used to improve the chromatographic retention and detection of very polar compounds in complex matrices. nih.gov
| Analyte | Column | Mobile Phase | Detection |
| 2,3-Dihydroxybenzoic Acid | Reversed-Phase | Acetonitrile-1% aqueous HCOOH with 0.25% trichloroacetic acid (1:5, v/v), pH 2 nih.gov | UV (280 nm) nih.gov |
| Isomers of Dihydroxybenzoic Acid | Mixed-Mode, Reversed-Phase Anion- and Cation-Exchange (e.g., Coresep SB) | Acetonitrile, Water, Buffer (variable concentration and pH) helixchrom.com | UV, MS, ELSD helixchrom.com |
| Benzoyl Chloride Derivatized Neurochemicals | Acquity HSS T3 C18 (1 mm×100 mm, 1.8 µm) | A: 10 mM ammonium (B1175870) formate (B1220265) with 0.15% formic acid; B: Acetonitrile (Gradient) nih.gov | MS/MS nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a highly effective and widely used technique for monitoring the progress of chemical reactions involving this compound and its derivatives. bohrium.com Its simplicity, speed, and sensitivity make it an invaluable tool in synthetic organic chemistry for qualitatively tracking the consumption of starting materials and the formation of products. bohrium.com
In a typical application, a reaction mixture is sampled at various time points, and a small aliquot is spotted onto a TLC plate, which is commonly coated with a polar adsorbent like silica (B1680970) gel. bohrium.com The polarity of this compound and its subsequent derivatives, owing to the hydroxyl and carbonyl groups, dictates the choice of the mobile phase. A solvent system is selected to achieve clear separation between the reactant, intermediates, and the final product. The difference in polarity among these components causes them to travel up the plate at different rates, resulting in distinct spots with unique Retention Factor (Rf) values.
Commonly used mobile phases for phenolic compounds include mixtures of a non-polar solvent with a more polar solvent and often a small amount of acid to improve spot shape and resolution. oup.comresearchgate.net For instance, systems like toluene-acetone-formic acid or ethyl acetate-hexane mixtures are frequently employed. nih.govrsc.org
Visualization of the separated spots on the TLC plate is crucial as many aromatic compounds are colorless. libretexts.org A non-destructive method involves using a UV lamp, as compounds with aromatic rings and conjugated systems, such as this compound, will absorb UV light (typically at 254 nm) and appear as dark spots on a fluorescent background. libretexts.org For more specific identification or for compounds that are not UV-active, destructive chemical staining methods are used. libretexts.org Given the phenolic nature of the target compound, spraying the plate with a ferric chloride (FeCl3) solution is a highly specific method that yields colored spots (often blue or purple) for phenols. researchgate.netlibretexts.org A more general and highly sensitive stain is potassium permanganate (B83412), which reacts with any oxidizable functional group, appearing as yellowish spots on a purple background. illinois.edu
By comparing the TLC spots of the reaction mixture over time to the spots of the starting material (this compound) and a pure sample of the expected product, a researcher can effectively monitor the reaction's progression until the starting material spot has completely disappeared.
Table 1: Representative TLC Methodologies for Phenolic Compounds
| Parameter | Description | Example/Common Use | Reference |
|---|---|---|---|
| Stationary Phase | The adsorbent material coated on the plate. | Silica Gel GF254 (Silica gel with a fluorescent indicator) | researchgate.net |
| Mobile Phase (Solvent System) | The solvent or solvent mixture that moves up the plate. | Toluene:Acetone (B3395972):Formic Acid (4.5:4.5:1 v/v/v) | nih.gov |
| Chloroform (B151607):Ethyl Acetate:Formic Acid (5:4:1 v/v/v) | researchgate.net | ||
| Ethyl Acetate:Hexane | rsc.org | ||
| Visualization (Non-Destructive) | Method to see spots without chemically altering them. | UV Light (254 nm) | libretexts.org |
| Visualization (Destructive) | Chemical stains that react with the compounds. | Ferric Chloride (FeCl3) spray (specific for phenols) | researchgate.netphytojournal.com |
| Potassium Permanganate (KMnO4) dip (general oxidizing stain) | illinois.edu |
Electrochemical Analysis for Redox Behavior
Electrochemical analysis provides significant insight into the redox properties of molecules like this compound. The presence of the catechol (1,2-dihydroxybenzene) moiety makes the compound electrochemically active and susceptible to oxidation-reduction reactions. mdpi.com Techniques such as cyclic voltammetry are instrumental in characterizing the electron transfer processes, determining redox potentials, and understanding the stability of the resulting oxidized or reduced species.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and frequently used electrochemical technique to study the redox behavior of this compound and its derivatives. nih.govnih.gov The analysis of its direct precursor, 2,3-dihydroxybenzoic acid (2,3-DHBA), reveals the characteristic electrochemical signature of the catechol group. nih.govresearchgate.net
The reversibility of this process can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) and the ratio of the peak currents (Ipa/Ipc). For a simple reversible two-electron process, ΔEp is theoretically close to 29.5 mV and the current ratio is near unity. Deviations from these values suggest quasi-reversible or irreversible behavior, which can be influenced by factors such as the pH of the solution, the scan rate, and follow-up chemical reactions of the generated quinone. nih.govias.ac.in The redox potential is also highly dependent on pH, as protons are involved in the oxidation-reduction equilibrium of the catechol-quinone system. researchgate.net
Table 2: Electrochemical Parameters for Catechol Derivatives from Cyclic Voltammetry
| Compound | Parameter | Typical Value | Conditions | Reference |
|---|---|---|---|---|
| Catechol | Anodic Peak Potential (Epa) | ~+0.4 to +0.6 V | vs. Ag/AgCl, aqueous buffer, glassy carbon electrode | ias.ac.inafricaresearchconnects.com |
| Catechol | Cathodic Peak Potential (Epc) | ~+0.1 to +0.3 V | vs. Ag/AgCl, aqueous buffer, glassy carbon electrode | nih.govias.ac.in |
| 2,3-Dihydroxybenzoic Acid | Redox Process | Oxidation to semiquinone radical, then to quinone | Aqueous solution | nih.govresearchgate.net |
| Catecholamines | Reversibility | Quasi-reversible to irreversible | Dependent on cyclization rate of oxidation products | acs.org |
Thermal Analysis Techniques for Stability and Decomposition
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For a chemical compound like this compound, these methods are essential for determining its thermal stability, decomposition profile, and melting point. Techniques such as Thermogravimetric Analysis (TGA) provide quantitative information about mass changes associated with decomposition and degradation processes.
Thermogravimetric Analysis (TGA)
For a compound like this compound, a multi-step decomposition is expected. An initial mass loss event might correspond to the cleavage of the acyl chloride group. As the temperature increases further, decarboxylation (loss of CO2) from the carboxylic acid moiety (if hydrolysis of the acyl chloride occurs) is a common degradation pathway for hydroxybenzoic acids. nih.gov The final decomposition at higher temperatures would involve the breakdown of the aromatic ring structure. The temperatures at which these mass loss events occur define the thermal stability of the compound. TGA is particularly useful in quality control and for determining the upper-temperature limits for storage and handling of the chemical.
Table 3: Illustrative TGA Decomposition Profile for a Dihydroxybenzoyl Derivative
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Potential Fragment Lost |
|---|---|---|---|
| Step 1 | 150 - 250 | ~20-30% | Acyl chloride group (-COCl) or HCl and CO |
| Step 2 | 250 - 400 | ~25% | Carbon dioxide (CO2) |
| Step 3 | > 400 | Variable | Aromatic ring fragmentation |
Note: This table is illustrative and based on the expected decomposition patterns of similar functionalized aromatic compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a compound. It serves as a crucial check for the purity and identity of a newly synthesized substance, such as this compound, by comparing the experimentally determined elemental percentages with the theoretically calculated values based on its molecular formula.
The molecular formula for this compound is C7H5ClO3. chemicalbook.com From this formula, the theoretical percentage of each element—carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O)—can be calculated precisely. A high-purity sample of the compound should yield experimental results from an elemental analyzer that are in close agreement (typically within ±0.4%) with these theoretical values. Any significant deviation would suggest the presence of impurities, residual solvent, or that the incorrect compound was synthesized. This method, therefore, provides essential validation of the compound's empirical formula and is a standard characterization requirement in chemical research.
Table 4: Theoretical Elemental Composition of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C7H5ClO3 |
| Molecular Weight | 172.57 g/mol |
| Carbon (C) % | 48.72% |
| Hydrogen (H) % | 2.92% |
| Chlorine (Cl) % | 20.54% |
| Oxygen (O) % | 27.81% |
Q & A
Q. What are the recommended synthetic routes for 2,3-dihydroxybenzoyl chloride, and how can side reactions be minimized?
this compound is typically synthesized via chlorination of 2,3-dihydroxybenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The hydroxyl groups present in the precursor increase the risk of undesired side reactions, such as esterification or self-condensation. To mitigate this, anhydrous conditions and controlled stoichiometry (e.g., 1:3 molar ratio of benzoic acid to SOCl₂) are critical. Catalytic dimethylformamide (DMF) may accelerate the reaction at 60–80°C. Post-synthesis, rapid purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is advised to isolate the product .
Q. What analytical techniques are most effective for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic proton environment and carbonyl resonance.
- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch, if residual hydroxyl groups remain).
- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion peaks (theoretical m/z 172.56 for C₇H₅ClO₃) .
- Elemental Analysis : To verify purity and stoichiometry.
Advanced Research Questions
Q. How can conflicting data on reaction yields from different synthetic protocols be resolved?
Discrepancies in reported yields often arise from variations in reaction conditions (e.g., moisture levels, solvent purity) or incomplete protection of hydroxyl groups. Systematic optimization via Design of Experiments (DoE) is recommended. For example, a study on 3,5-dichlorobenzoyl chloride achieved 63% yield by optimizing chlorination time (4–6 hours) and temperature (60–70°C) through single-factor experiments . Applying similar methodologies to this compound, while monitoring intermediates via TLC or HPLC, can identify critical parameters affecting yield .
Q. What strategies enhance the stability of this compound during storage?
The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in amber glass vials at –20°C is advised. Adding molecular sieves (3Å) to the storage container can absorb residual moisture. Stability studies using accelerated aging (e.g., 40°C/75% RH for 1 month) coupled with HPLC purity checks are recommended to validate storage protocols .
Q. How does the reactivity of this compound compare to other benzoyl chlorides in nucleophilic acyl substitution?
The two hydroxyl groups adjacent to the carbonyl increase electron density at the carbonyl carbon, potentially reducing electrophilicity compared to unsubstituted benzoyl chlorides. However, these groups may participate in intramolecular hydrogen bonding, stabilizing the transition state. Kinetic studies using amines (e.g., aniline) in anhydrous dichloromethane can quantify reactivity differences. For example, a 10–15% slower reaction rate compared to 4-nitrobenzoyl chloride has been observed in analogous systems .
Q. What are the applications of this compound in metal-organic frameworks (MOFs) or coordination chemistry?
The hydroxyl groups enable chelation of metal ions (e.g., Fe³⁺, Cu²⁺), making the compound a useful linker in MOFs. A 2020 study demonstrated its utility in synthesizing luminescent MOFs by reacting with terbium(III) nitrate, yielding materials with potential sensor applications. X-ray crystallography confirmed the binding mode .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
Q. How should waste containing this compound be neutralized and disposed?
Quench residual acyl chloride with ice-cold sodium bicarbonate (5% w/v) in a fume hood until gas evolution ceases. Collect the neutralized solution (pH 7–8) in a designated corrosive waste container. Partner with certified hazardous waste disposal services for incineration or landfill, adhering to local regulations .
Data Gaps and Future Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
